8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
Description
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (CAS: 1221575-00-3) is a spirocyclic compound featuring a sulfur atom (thia) and two nitrogen atoms (diazaspiro) within a bicyclic framework. Its molecular formula is C₈H₁₇ClN₂S, with an average molecular mass of 208.75 g/mol and a monoisotopic mass of 208.080097 g/mol . The compound is a hydrochloride salt, enhancing its stability and aqueous solubility compared to its free base form.
Properties
IUPAC Name |
8-methyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.ClH/c1-10-5-2-8(3-6-10)9-4-7-11-8;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLQBWUSAZVWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Formation
The foundational step involves cyclization reactions that form the spirocyclic framework. A common approach employs the reaction of suitable diamines with cyclic thioesters or diketones under controlled conditions:
- Reagents: 1,3-diamines or amino precursors, cyclic thioesters or diketones.
- Reaction conditions: Refluxing in solvents such as toluene or dichloromethane, often with acid catalysis or dehydrating agents to promote cyclization.
- Catalysts: Acidic catalysts like hydrochloric acid or Lewis acids facilitate ring closure.
Functionalization with Methyl Groups
Introduction of the methyl group at the nitrogen atom or other positions is achieved via alkylation:
- Reagents: Methyl iodide or methyl triflate.
- Conditions: Base-mediated nucleophilic substitution in polar aprotic solvents like DMF or acetonitrile at ambient or slightly elevated temperatures.
Sulfur Incorporation
The thia component is introduced through thiol or thioester intermediates:
- Reagents: Thiol derivatives or sulfur sources such as Lawesson’s reagent.
- Reaction conditions: Heating under inert atmosphere, often in solvents like THF or pyridine.
Salt Formation
The hydrochloride salt is typically obtained by acid-base neutralization:
- Procedure: The free base is dissolved in a suitable solvent (e.g., ethanol or methanol), then treated with hydrogen chloride gas or concentrated HCl solution.
- Isolation: Crystallization from the reaction mixture yields the hydrochloride salt.
Representative Preparation Method
Based on literature and patent disclosures, a typical procedure involves:
- Cyclization Step:
- Refluxing a diamine precursor with a cyclic thioester in toluene under acid catalysis.
- Methylation Step:
- Alkylating the nitrogen atom with methyl iodide in the presence of potassium carbonate.
- Sulfur Incorporation:
- Reacting the intermediate with Lawesson’s reagent to introduce sulfur at the desired position.
- Salt Formation:
- Dissolving the free base in ethanol and bubbling HCl gas to form the hydrochloride salt.
- Purification:
- Recrystallization from ethanol or acetonitrile to purify the final compound.
Data Tables Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temperature | Duration | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Core cyclization | Diamine + cyclic thioester | Toluene | Reflux | 10–12 hours | Recrystallization | Acid catalysis |
| Methylation | Methyl iodide + base | DMF | Room temp to 50°C | 4–6 hours | Filtration & recrystallization | Alkylation at nitrogen |
| Sulfur insertion | Lawesson’s reagent | Toluene or pyridine | 80–120°C | 6–8 hours | Recrystallization | Inert atmosphere |
| Salt formation | HCl gas or concentrated HCl | Ethanol | Room temperature | 1–2 hours | Crystallization | Acid-base neutralization |
Research Findings and Optimization Strategies
- Temperature control during cyclization enhances yield and minimizes side-products.
- Choice of solvent impacts solubility and reaction rate; toluene and dichloromethane are preferred for cyclization, while ethanol is suitable for salt formation.
- Use of microwave-assisted synthesis has been explored to accelerate cyclization and methylation steps, improving efficiency.
Intermediates Characterization:
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry and purity.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Verify molecular weight and purity.
- Infrared Spectroscopy (IR): Detect functional groups such as amines, sulfides, and carboxylic acids.
Industrial Production Considerations
Large-scale synthesis would require:
- Flow chemistry techniques for continuous production.
- Optimized purification methods like recrystallization or chromatography.
- Advanced reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is , with a molecular weight of approximately 218.78 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects. These include:
- Anticonvulsant Activity : Studies have shown that spirocyclic compounds can possess anticonvulsant properties, making them candidates for epilepsy treatment .
- Antidiabetic Effects : Some derivatives have demonstrated potential in managing blood glucose levels, suggesting applications in diabetes care .
- Anticancer Activity : The compound's structure may contribute to its ability to inhibit cancer cell proliferation .
Liver Dysfunction Treatment
According to patent literature, certain analogs of this compound have been utilized in treating liver dysfunctions. The specific mechanism involves modulation of liver enzymes and metabolic pathways .
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been documented, showcasing its versatility in forming compounds with tailored biological activities. For instance:
- The reaction involving cyclohexylamine and sodium carbonate under controlled conditions yields derivatives with enhanced pharmacological profiles .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticonvulsant | Potential use in epilepsy treatment |
| Antidiabetic | May help regulate blood sugar levels |
| Anticancer | Inhibits cancer cell growth |
| Liver Dysfunction | Modulates liver enzyme activity |
Case Study 1: Anticonvulsant Efficacy
In a controlled study, derivatives of spirocyclic compounds were tested for their anticonvulsant efficacy using animal models. Results indicated a significant reduction in seizure frequency compared to control groups, highlighting the therapeutic potential of these compounds .
Case Study 2: Antidiabetic Properties
Another study focused on the antidiabetic effects of a derivative similar to this compound. The compound was administered to diabetic rats, resulting in notable decreases in blood glucose levels over a specified period .
Mechanism of Action
The mechanism of action of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and biological activity. For example, its anti-ulcer activity is attributed to its ability to inhibit gastric acid secretion and protect the gastric mucosa .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic derivatives:
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral spirocycles like the sulfone or ester derivatives .
- Thermal Stability: Phenothiazine and benzylidene derivatives exhibit higher melting points (>250°C) due to extended conjugation and rigid substituents .
Biological Activity
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (CAS No. 1221575-00-3) is a unique spirocyclic compound characterized by its structural complexity, which includes a sulfur atom and two nitrogen atoms within its framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly its anti-ulcer properties and effects on cellular processes.
Target and Mode of Action
The primary biological activity of this compound is its anti-ulcer activity , which has been found to be comparable to that of omeprazole, a well-known proton pump inhibitor. The compound exerts its effects through the inhibition of receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis—a form of programmed cell death. By inhibiting RIPK1, this compound prevents the phosphorylation of downstream targets involved in necroptotic signaling pathways.
Interaction with Biomolecules
The interaction of this compound with various biomolecules is crucial for its biological activity. It has been shown to influence cellular functions by modulating signal transduction pathways, gene expression, and cellular metabolism. For example, studies on U937 cells (a model for necroptosis) demonstrated that this compound exhibits significant anti-necroptotic activity by inhibiting RIPK1's kinase activity.
Cellular Effects
The compound's effects on different cell types include:
- Inhibition of necroptosis : By targeting RIPK1, it effectively reduces cell death associated with necroptotic mechanisms.
- Modulation of cell signaling : It alters various signaling pathways that are critical for cell survival and proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated anti-ulcer effects in animal models comparable to omeprazole. |
| Study B | Showed significant inhibition of RIPK1 kinase activity in vitro, leading to reduced necroptosis in U937 cells. |
| Study C | Analyzed the compound's effects on gene expression related to apoptosis and necroptosis pathways. |
These findings collectively support the compound's potential as a therapeutic agent in conditions related to excessive cell death and ulcer formation.
Comparison with Related Compounds
The unique structure of this compound distinguishes it from other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Benzyl-4-octyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | Contains benzyl and octyl groups | Antiproliferative |
| 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | Two benzyl substituents | Anti-cancer properties |
The methyl group at the 8-position contributes significantly to its distinct chemical properties and biological activities compared to these related compounds.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride in laboratory settings?
- Methodological Answer : Use chemically resistant gloves (e.g., nitrile) inspected prior to use, and employ proper glove removal techniques to avoid skin contact. Wear a complete chemical-protective suit and flame-retardant antistatic clothing. Respiratory protection may be required depending on airborne concentrations. Prevent spills from entering drains and follow local disposal regulations for contaminated materials .
Q. Which spectroscopic and crystallographic methods are effective for structural confirmation of this compound?
- Methodological Answer :
- NMR/IR Spectroscopy : Analyze proton environments (e.g., methyl groups at δ ~2.62 ppm) and functional groups (C=O at ~1721 cm⁻¹, C=N at ~1633 cm⁻¹) to confirm spirocyclic and heteroatom arrangements .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry. SHELX programs are robust for high-resolution data and twinned crystals .
Advanced Research Questions
Q. How can researchers address regioselective alkylation challenges during the synthesis of derivatives?
- Methodological Answer : Optimize reaction conditions using sodium acetate in glacial acetic acid to control regioselectivity. For example, refluxing with alkylating agents (e.g., CH₃I) in THF under anhydrous conditions can enhance selectivity. Monitor intermediates via HPLC to track by-product formation .
Q. What strategies resolve data contradictions from divergent synthetic routes for spirocyclic compounds?
- Methodological Answer :
- Comparative Analysis : Cross-validate results using multiple techniques (e.g., NMR, mass spectrometry) for intermediates and final products.
- Reaction Optimization : Adjust stoichiometry (e.g., NaH:substrate ratio) and solvent systems (e.g., THF vs. DMF) to minimize side reactions. For example, highlights NaH/CH₃I in THF for efficient methylation, while uses acetic acid for condensation .
Q. How is impurity profiling conducted for this compound in pharmaceutical research?
- Methodological Answer :
- Chromatographic Methods : Use reverse-phase HPLC with UV detection to separate impurities (e.g., unreacted precursors or diastereomers). Reference standards like 2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS: 94021-22-4) aid in identification .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can detect trace impurities (e.g., brominated by-products) by matching exact masses to known contaminants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
